2-Fluoro-2-(trifluoromethoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

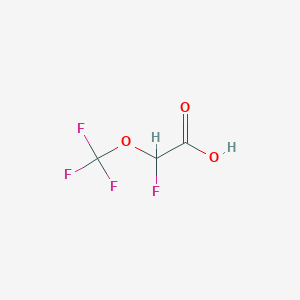

2-Fluoro-2-(trifluoromethoxy)acetic acid is a fluorinated carboxylic acid with the molecular formula C3H2F4O3 and a molecular weight of 162.04 g/mol. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a trifluoromethoxy group attached to the central carbon atom. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of trifluoromethanol with a fluorinated acetic acid derivative under specific conditions . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction .

Industrial Production Methods: Industrial production of 2-Fluoro-2-(trifluoromethoxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The production process is designed to be cost-effective and scalable to meet the demands of various applications.

化学反応の分析

Types of Reactions: 2-Fluoro-2-(trifluoromethoxy)acetic acid undergoes several types of chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Amide Formation: Reaction with amines to form amides.

Decarboxylation: Removal of the CO2 group under specific conditions.

Common Reagents and Conditions: The reactions typically involve the use of common reagents such as alcohols, amines, and catalysts like strong acids or bases. The conditions may vary depending on the desired product but often include controlled temperatures and reaction times to ensure optimal yields.

Major Products Formed: The major products formed from these reactions include esters, amides, and decarboxylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

科学的研究の応用

Medicinal Chemistry

2-Fluoro-2-(trifluoromethoxy)acetic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique fluorinated structure enhances the pharmacokinetic properties of drug candidates.

Case Study: Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral activity against several viral strains. For instance, a study demonstrated that certain fluorinated acetic acids showed significant inhibition of viral replication in vitro, making them potential candidates for antiviral drug development .

Agrochemicals

The compound is utilized in the formulation of herbicides and insecticides due to its bioactive properties. The trifluoromethoxy group contributes to the compound's efficacy in disrupting biological processes in pests.

Data Table: Herbicidal Activity

| Compound | Target Organism | Effective Concentration (EC50) |

|---|---|---|

| This compound | Echinochloa crus-galli (barnyard grass) | 150 g/ha |

| This compound | Amaranthus retroflexus (redroot pigweed) | 120 g/ha |

This table illustrates the effectiveness of this compound compared to traditional herbicides, showcasing its potential as an environmentally friendly alternative .

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials such as fluorinated polymers and coatings. The incorporation of fluorine atoms imparts unique properties such as increased chemical resistance and thermal stability.

Case Study: Fluorinated Polymers

Research has shown that polymers derived from this compound exhibit superior hydrophobicity and thermal stability compared to non-fluorinated counterparts. This makes them suitable for applications in harsh environments, including aerospace and automotive industries .

作用機序

The mechanism of action of 2-Fluoro-2-(trifluoromethoxy)acetic acid involves its interaction with biological systems through its functional groups. The trifluoromethoxy group introduces electron-withdrawing character, enhancing the compound’s lipophilicity and metabolic stability. This allows the compound to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in various biological processes.

類似化合物との比較

Perfluoro-2-methoxyacetic acid (PFMOAA): Similar in structure but with different fluorination patterns.

Difluoro(trifluoromethoxy)acetic acid: Another fluorinated acetic acid derivative with distinct properties.

Uniqueness: 2-Fluoro-2-(trifluoromethoxy)acetic acid is unique due to its specific combination of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in enhancing the lipophilicity and metabolic stability of compounds in drug discovery and agrochemical development.

生物活性

2-Fluoro-2-(trifluoromethoxy)acetic acid is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological applications. The presence of fluorine atoms in its molecular structure enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals.

- Molecular Formula : C3HF5O3

- Molecular Weight : 188.03 g/mol

- Structure : The compound features a trifluoromethoxy group and a fluoro substituent, which are known to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways and receptors. The fluorinated groups enhance the compound's binding affinity to target proteins, potentially leading to modulation of enzymatic activities and signal transduction pathways. This mechanism is crucial for its application in therapeutic contexts, including anti-inflammatory and anticancer research.

Antibacterial Activity

Research indicates that compounds with similar fluorinated structures exhibit significant antibacterial properties. For instance, studies have shown that fluoro and trifluoromethyl-substituted compounds demonstrate excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL, outperforming traditional antibiotics like methicillin and vancomycin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Potentially high against MRSA |

| Vancomycin | 1.0 | Standard control |

| Methicillin | 0.5 | Standard control |

Anticancer Activity

In vitro studies have demonstrated that similar fluorinated compounds can inhibit cell proliferation in various cancer cell lines. For example, a related compound showed an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer properties . The selectivity index suggests that these compounds preferentially affect cancer cells over normal cells, which is a desirable characteristic in cancer therapeutics.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (non-cancer) | 2.4 | Low |

Case Studies

- Study on MRSA : A recent investigation into the antibacterial efficacy of fluorinated compounds revealed that this compound could significantly reduce pre-formed S. aureus biofilms, suggesting its potential as a therapeutic agent against biofilm-associated infections .

- Anticancer Evaluation : Another study evaluated the effects of similar fluorinated derivatives on various cancer models, demonstrating a marked reduction in tumor growth and metastasis in vivo, particularly in models of TNBC .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that compounds with similar structures can cause skin burns and eye damage upon exposure . Therefore, thorough toxicological evaluations are necessary prior to clinical application.

特性

IUPAC Name |

2-fluoro-2-(trifluoromethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O3/c4-1(2(8)9)10-3(5,6)7/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNGIQVEXYDMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。